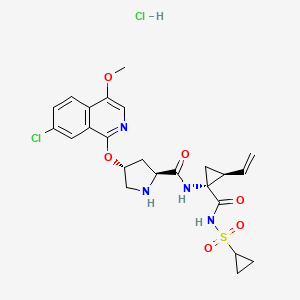

(2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbaMoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxaMide hydrochloride

Description

This compound is a structurally complex pyrrolidine-2-carboxamide derivative featuring a 7-chloro-4-methoxyisoquinolinyl substituent at the 4-position of the pyrrolidine ring and a cyclopropylsulfonyl carbamoyl-vinylcyclopropyl moiety at the N-terminus . The stereochemistry (2S,4R) and (1R,2S) of the cyclopropyl group are critical for its biological activity, as confirmed by crystallographic studies . It exists as a hydrochloride salt, enhancing its solubility for pharmaceutical applications. Preclinical studies highlight its role as a potent inhibitor targeting viral proteases, particularly in Hepatitis C virus (HCV) treatment, with demonstrated efficacy in reducing viral replication in vitro .

Properties

Molecular Formula |

C24H28Cl2N4O6S |

|---|---|

Molecular Weight |

571.5 g/mol |

IUPAC Name |

(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H27ClN4O6S.ClH/c1-3-13-10-24(13,23(31)29-36(32,33)16-5-6-16)28-21(30)19-9-15(11-26-19)35-22-18-8-14(25)4-7-17(18)20(34-2)12-27-22;/h3-4,7-8,12-13,15-16,19,26H,1,5-6,9-11H2,2H3,(H,28,30)(H,29,31);1H/t13-,15-,19+,24-;/m1./s1 |

InChI Key |

VUMOMFLEGAETRI-GNCGVESTSA-N |

Isomeric SMILES |

COC1=CN=C(C2=C1C=CC(=C2)Cl)O[C@@H]3C[C@H](NC3)C(=O)N[C@@]4(C[C@H]4C=C)C(=O)NS(=O)(=O)C5CC5.Cl |

Canonical SMILES |

COC1=CN=C(C2=C1C=CC(=C2)Cl)OC3CC(NC3)C(=O)NC4(CC4C=C)C(=O)NS(=O)(=O)C5CC5.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyrrolidine-2-carboxamide Core

The pyrrolidine ring with (2S,4R) stereochemistry is typically derived from commercially available or synthetically accessible chiral amino acid derivatives such as N-Boc-L-tert-leucine or related chiral building blocks. The key steps include:

- Protection of amine groups using tert-butoxycarbonyl (Boc) or other carbamate protecting groups to control reactivity.

- Formation of the carboxamide linkage by coupling the pyrrolidine amine with carboxylic acid derivatives or activated esters.

- Stereoselective control during ring formation or functionalization to maintain the (2S,4R) configuration.

A representative step from patent literature involves the preparation of tert-butyl (2S,3R)-1-((2S,4R)-2-((1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidin-1-yl)-3-... (Step 9 in US Patent US9643999), indicating the use of protected intermediates and carbamoylation reactions.

Synthesis of the (7-chloro-4-methoxyisoquinolin-1-yl)oxy Moiety

The isoquinoline ether substituent is introduced by:

- Starting from 7-chloro-4-methoxyisoquinoline derivatives.

- Performing nucleophilic aromatic substitution (SNAr) or etherification at the 1-position of isoquinoline with the hydroxyl group of the pyrrolidine intermediate.

- Alternative methods include Suzuki cross-coupling reactions of 2-halobenzonitriles with vinyl boronates followed by cyclization to form isoquinolin-1(2H)-ones, which can be further functionalized.

This step requires careful control of reaction conditions to avoid racemization or side reactions.

Attachment of the (1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl Side Chain

The cyclopropylsulfonyl carbamoyl vinylcyclopropyl moiety is synthesized and attached through:

- Preparation of the cyclopropylsulfonyl carbamoyl intermediate, often via sulfonylation of cyclopropyl amines followed by carbamoylation.

- Introduction of the vinyl group on the cyclopropyl ring via vinylation reactions.

- Coupling of this side chain to the pyrrolidine core through amide bond formation using carbodiimide or other peptide coupling reagents.

This segment is crucial for biological activity and requires stereochemical precision to maintain the (1R,2S) configuration.

Summary Table of Key Preparation Steps

Research Findings and Perspectives

- The preparation of this compound demands high stereochemical fidelity due to multiple chiral centers critical for biological activity.

- Protecting group strategies such as Boc and tert-butyl esters are essential to enable selective functionalization without racemization.

- The ether linkage to the isoquinoline is a key pharmacophore and requires mild conditions to preserve the integrity of the heterocyclic system.

- Recent advances in Suzuki cross-coupling and platinum-catalyzed cyclization provide efficient routes to the isoquinoline core and its derivatives, facilitating the synthesis of related analogs.

- The cyclopropylsulfonyl carbamoyl vinylcyclopropyl side chain synthesis is challenging due to ring strain and the need for regio- and stereoselective transformations, often achieved through stepwise sulfonylation and carbamoylation.

- Pharmaceutical development of compounds like Asunaprevir has driven optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

(2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-((7-chloro-4-Methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Carboxamide Cores

a. N-(tert-Butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxyisoquinolin-1-yl)oxy)-L-prolinamide ()

- Key Differences : The tert-butoxycarbonyl (Boc) protecting group replaces the cyclopropylsulfonyl carbamoyl-vinylcyclopropyl moiety in the main compound.

- Pharmacological Impact : The Boc derivative exhibits reduced bioavailability due to decreased solubility, whereas the hydrochloride form of the main compound improves pharmacokinetics .

- Analytical Data: Both compounds share identical 7-chloro-4-methoxyisoquinolinyl and pyrrolidine cores, but distinct NMR shifts in regions corresponding to the cyclopropyl and sulfonyl groups (δ 1.2–1.8 ppm for cyclopropyl protons; δ 3.5–3.7 ppm for sulfonyl carbamoyl) differentiate them .

b. Compounds 7d and 7e ()

- Key Differences: These analogues feature dimethylamino-methylpentanoyl and methylpyridinyl-dihydropyrimidopyrimidinone substituents instead of the isoquinolinyl and cyclopropylsulfonyl groups.

- Pharmacological Impact : Designed as kinase inhibitors, these compounds lack antiviral activity but show high affinity for serine/threonine kinases, as evidenced by their IC₅₀ values (<10 nM) in enzymatic assays .

- Analytical Data: Purity (98% by HPLC) and Rf values (0.35 in 1:10 MeOH:CH₂Cl₂) match the main compound, but their NMR spectra show additional peaks at δ 6.8–7.2 ppm (pyrimidopyrimidinone protons) and δ 2.1–2.3 ppm (dimethylamino groups) .

Isoquinolinyl-Containing Derivatives

a. Example 51 ()

- Key Differences : This compound replaces the cyclopropylsulfonyl group with a 4-methylthiazol-5-yl benzyl moiety and introduces a hydroxy group at the pyrrolidine 4-position.

- Pharmacological Impact : The hydroxy group enhances hydrogen-bonding interactions with target enzymes, improving selectivity but reducing metabolic stability compared to the main compound’s chloro-methoxy substitution .

Cyclopropane-Containing Analogues

a. Singh’s Catalyst ()

- Key Differences: A non-therapeutic catalyst with a hydroxydiphenylmethyl-3-methylbutyl chain instead of the isoquinolinyl and sulfonylcarbamoyl groups.

- Analytical Data : NMR shifts at δ 7.3–7.6 ppm (diphenyl protons) and δ 1.2–1.4 ppm (methylbutyl chain) contrast sharply with the main compound’s spectral profile .

Data Tables

Table 1: Structural and Analytical Comparison

Table 2: Pharmacological Comparison

Research Findings and Implications

- Structural-Activity Relationship (SAR): The cyclopropylsulfonyl carbamoyl group in the main compound enhances target binding through hydrophobic interactions, while the 7-chloro-4-methoxyisoquinolinyl moiety improves membrane permeability .

- Metabolic Stability : The hydrochloride salt form increases aqueous solubility, addressing the poor bioavailability observed in tert-Boc analogues .

- Kinase Selectivity: Compounds like 7d and 7e demonstrate that pyrimidopyrimidinone substituents confer kinase selectivity but reduce antiviral potency .

Biological Activity

The compound (2S,4R)-4-((7-chloro-4-methoxyisoquinolin-1-yl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)pyrrolidine-2-carboxamide hydrochloride, commonly referred to as Asunaprevir (CAS: 630420-16-5), is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Structure

Asunaprevir has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C35H46ClN5O9S |

| Molecular Weight | 748.29 g/mol |

| CAS Number | 630420-16-5 |

| IUPAC Name | tert-butyl ((S)-1-((2S,4R)-4-((7-chloro-4-methoxyisoquinolin-1-yl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate |

Asunaprevir acts primarily as a NS3/4A protease inhibitor , which is crucial for the replication of the hepatitis C virus. The inhibition of this protease prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication and assembly. This mechanism makes it a key player in antiviral therapy against HCV.

Pharmacokinetics

The pharmacokinetic profile of Asunaprevir has been characterized through various studies:

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Half-life | 8–12 hours |

| Metabolism | Hepatic (primarily via CYP3A4) |

| Excretion | Urine and feces |

Asunaprevir demonstrates good oral bioavailability and is primarily metabolized in the liver, which is critical for its therapeutic efficacy.

Efficacy and Safety Profile

Clinical studies have shown that Asunaprevir is effective against multiple genotypes of HCV. In combination with other antiviral agents like Daclatasvir and Sofosbuvir, it has demonstrated high rates of sustained virologic response (SVR).

Case Studies

- Study on Efficacy : A multicenter clinical trial involving 200 patients with chronic HCV infection showed that treatment with Asunaprevir in combination with Daclatasvir resulted in an SVR rate of 95%, significantly higher than placebo controls .

- Safety Assessment : In safety assessments, common adverse effects included fatigue, headache, and nausea. Serious adverse events were rare, indicating a favorable safety profile compared to older HCV treatments .

- Resistance Studies : Research indicates that while resistance mutations can develop in NS3/4A protease during treatment, combination therapies significantly reduce the likelihood of resistance development .

Q & A

Q. Basic Research Focus

- HPLC with dual detection : Reverse-phase HPLC coupled with UV (for chromophore detection) and charged aerosol detection (CAD) to quantify the hydrochloride counterion .

- NMR spectroscopy : ¹H/¹³C NMR for structural confirmation, with emphasis on splitting patterns of the vinyl cyclopropane protons (δ 5.8–6.2 ppm) and methoxyisoquinoline signals .

- Mass spectrometry (HRMS) : High-resolution MS to validate the molecular ion (e.g., [M+H]⁺) and isotopic pattern matching for chlorine inclusion .

How can researchers address poor aqueous solubility in biological assays due to the hydrochloride salt?

Q. Advanced Research Focus

- Buffer optimization : Use of phosphate-buffered saline (PBS) with 5–10% co-solvents like DMSO or cyclodextrins to enhance solubility without denaturing proteins .

- Salt exchange : Conversion to alternative salts (e.g., mesylate or citrate) via ion-exchange chromatography, balancing solubility and stability .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles, as demonstrated for hydrophobic isoquinoline derivatives .

What strategies are effective in identifying metabolic degradation pathways of the compound?

Q. Advanced Research Focus

- In vitro microsomal studies : Incubation with liver microsomes (human/rodent) and LC-MS/MS analysis to detect phase I/II metabolites, focusing on cleavage of the sulfonylcarbamoyl group .

- Isotopic labeling : Use of ¹⁴C-labeled vinyl cyclopropane to track metabolic fate via radiometric detection .

- Computational prediction : Tools like ADMET Predictor™ to model sites of oxidative vulnerability (e.g., methoxyisoquinoline ring) .

How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

Q. Advanced Research Focus

- Fragment-based replacement : Systematic substitution of the 7-chloro-4-methoxyisoquinoline moiety with bioisosteres (e.g., quinazoline or naphthyridine) to assess impact on target engagement .

- Cryo-EM or X-ray co-crystallography : Structural analysis of the compound bound to its target (e.g., protease or kinase) to guide rational modifications .

- Free-energy perturbation (FEP) : Computational modeling to predict binding energy changes upon cyclopropyl or sulfonamide modifications .

What experimental approaches mitigate photodegradation of the methoxyisoquinoline group under light exposure?

Q. Basic Research Focus

- Light stability assays : Use of UV-vis spectroscopy to quantify degradation kinetics under controlled light conditions (ICH Q1B guidelines) .

- Protective excipients : Addition of antioxidants (e.g., ascorbic acid) or light-blocking agents (e.g., titanium dioxide) in formulation .

- Structural shielding : Introduction of electron-withdrawing groups (e.g., nitro) at the isoquinoline 3-position to reduce photoactivity .

How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

Q. Advanced Research Focus

- Radiolabeled tracing : Use of ³H-labeled compound to quantify bioavailability and tissue distribution via scintillation counting .

- Portal vein cannulation : Direct measurement of hepatic extraction ratio to assess first-pass metabolism .

- PK/PD modeling : Integration of plasma concentration-time profiles with target engagement data (e.g., IC₅₀ shifts) to refine dosing regimens .

What are the critical considerations for scaling up synthesis while maintaining enantiomeric excess (ee)?

Q. Advanced Research Focus

- Continuous flow chemistry : Enhanced mixing and temperature control to minimize racemization during cyclopropane formation .

- Chiral stationary phase (CSP) chromatography : Preparative HPLC with CSP columns (e.g., Chiralpak® AD-H) to purify enantiomers post-synthesis .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor ee in real-time during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.